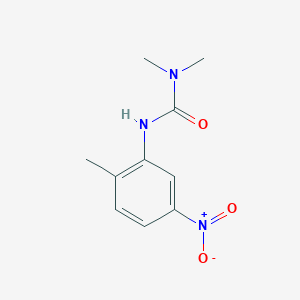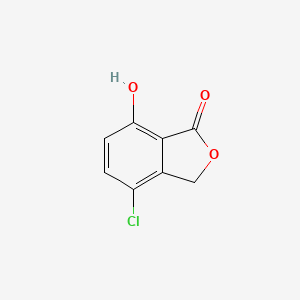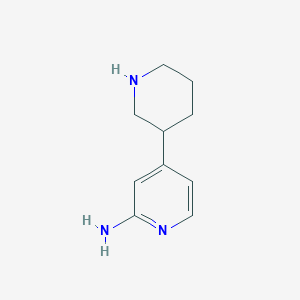![molecular formula C15H17N3O3S B1472944 3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1781241-42-6](/img/structure/B1472944.png)
3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Overview
Description
The compound 3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one belongs to the class of pyridopyrimidines. These molecules combine the pyridine and pyrimidine rings, resulting in various structural motifs. The pyridopyrimidine moiety has garnered significant interest due to its biological potential and relevance in drug development .
2.
Synthesis Analysis
3.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridopyrimidine core with additional functional groups. The presence of the methanesulfonylphenyl moiety suggests potential interactions with biological targets. Single-crystal X-ray diffraction studies could provide precise information on its three-dimensional arrangement .
4.
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations are crucial for understanding its behavior. Investigating its reactions with other molecules, such as nucleophiles or electrophiles, can reveal its versatility and potential applications. Detailed studies on its stability, solubility, and compatibility with various reaction conditions are essential .
5.
Scientific Research Applications
Cyclooxygenase-2 Inhibitors
This compound is part of a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors . The 6-alkyl-3-(4-methanesulfonylphenyl)-4-phenyl pyran-2-ones show weak to moderate COX-1 inhibition with good COX-2 inhibition . This makes it a potential candidate for the treatment of conditions where selective inhibition of COX-2 is desired, such as in certain types of pain and inflammation.
Antimicrobial Activity
Thiophene derivatives, which this compound is a part of, have shown antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory
Thiophene derivatives have also demonstrated analgesic and anti-inflammatory properties . This compound could therefore be used in the development of new pain relief and anti-inflammatory medications.
Antihypertensive Activity
Thiophene derivatives have been found to have antihypertensive activity . This suggests that this compound could be used in the research and development of new antihypertensive drugs.
Antitumor Activity
Thiophene derivatives have shown antitumor activity . This indicates that this compound could have potential applications in cancer research and the development of new anticancer drugs.
Inhibitors of Corrosion of Metals
Thiophene derivatives are also used as inhibitors of corrosion of metals . This suggests potential applications in the field of materials science, particularly in the protection of metal surfaces.
Mechanism of Action
To elucidate the mechanism of action, we need to explore the biological targets affected by this compound. Pyrido[2,3-d]pyrimidine derivatives have been associated with inhibiting dihydrofolate reductase (DHFR), kinases (e.g., tyrosine-protein kinase Abl, MAP kinases), and biotin carboxylase. DHFR inhibition disrupts folate-dependent pathways, impacting DNA synthesis and methylation reactions .
8.
Future Directions
properties
IUPAC Name |
3-[(4-methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)12-4-2-11(3-5-12)9-18-10-17-14-6-7-16-8-13(14)15(18)19/h2-5,10,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDYWWQMZBGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




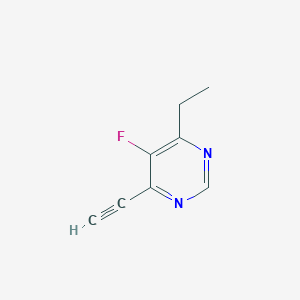
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)
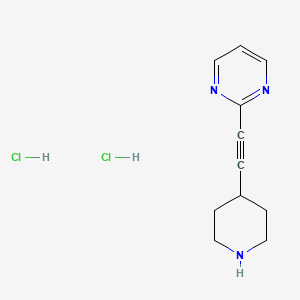
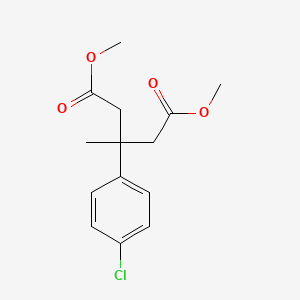
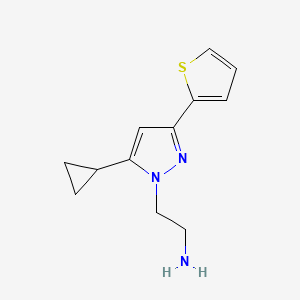


![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
